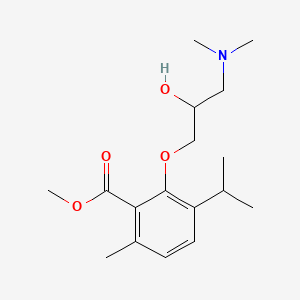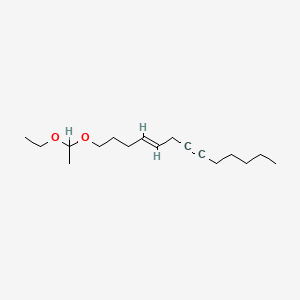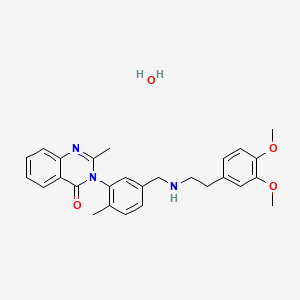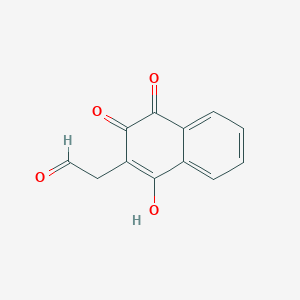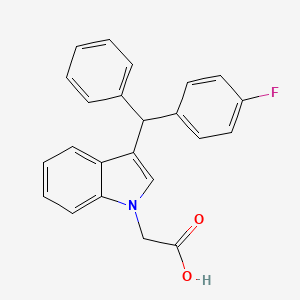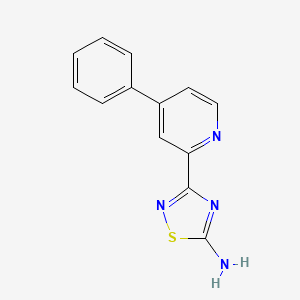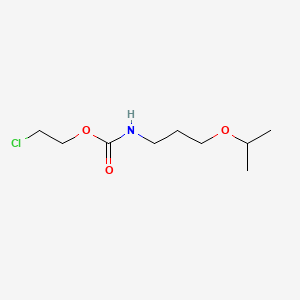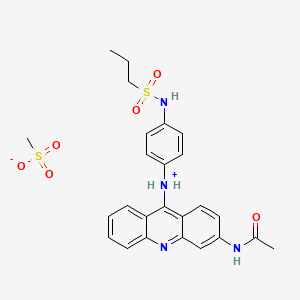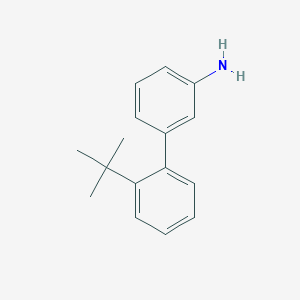
3-(2-Tert-butylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)aniline typically involves the amination of 2-chlorobenzoic acids using a copper-catalyzed cross-coupling reaction. This method is chemo- and regioselective, allowing for the effective introduction of the aniline group without the need for acid protection .
Industrial Production Methods
Industrial production of this compound may involve large-scale copper-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Tert-butylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group influences the regioselectivity of the reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
3-(2-Tert-butylphenyl)aniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Tert-butylphenyl)aniline involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylaniline
- 2,6-Diisopropylaniline
- 2,4,6-Trimethylaniline
- 2-Isopropylaniline
Uniqueness
3-(2-Tert-butylphenyl)aniline is unique due to the position of the tert-butyl group on the phenyl ring, which provides significant steric hindrance. This influences its reactivity and makes it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
3-(2-tert-butylphenyl)aniline |
InChI |
InChI=1S/C16H19N/c1-16(2,3)15-10-5-4-9-14(15)12-7-6-8-13(17)11-12/h4-11H,17H2,1-3H3 |
Clé InChI |
HQFPWFVNTRKVHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






